N-Dodecylmonoaza-15-crown-5-N-oxide
Description
N-Dodecylmonoaza-15-crown-5-N-oxide is a macrocyclic ether derivative characterized by a 15-membered crown ether ring containing one nitrogen atom (monoaza) and four oxygen atoms. The nitrogen atom is oxidized to an N-oxide group, and a dodecyl (C₁₂H₂₅) alkyl chain is attached to the nitrogen. This structure imparts unique properties, including enhanced lipophilicity from the alkyl chain and polar interactions via the N-oxide group. Such features make it valuable in applications like ion-selective sensors, phase-transfer catalysis, and metal ion extraction .
Properties
CAS No. |
129117-50-6 |
|---|---|
Molecular Formula |
C22H45NO5 |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
13-dodecyl-13-oxido-1,4,7,10-tetraoxa-13-azoniacyclopentadecane |
InChI |
InChI=1S/C22H45NO5/c1-2-3-4-5-6-7-8-9-10-11-12-23(24)13-15-25-17-19-27-21-22-28-20-18-26-16-14-23/h2-22H2,1H3 |
InChI Key |
BNHTVBBNSUAPFY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)[O-] |
Canonical SMILES |
CCCCCCCCCCCC[N+]1(CCOCCOCCOCCOCC1)[O-] |
Other CAS No. |
129117-50-6 |
Synonyms |
N-dodecylmonoaza-15-crown-5-N-oxide |
Origin of Product |
United States |
Comparison with Similar Compounds
Dibenzo-15-crown-5
Structural Features :
- Composed of a 15-membered crown ether ring fused with two benzene rings (dibenzo) and five oxygen atoms as donor sites . Key Differences:
- Donor Atoms: Lacks nitrogen, relying solely on oxygen for metal coordination.
- Substituents: No alkyl chains or N-oxide groups, reducing lipophilicity. Functional Comparison:
- Dibenzo-15-crown-5 exhibits strong selectivity for alkali metals (e.g., K⁺) due to its rigid, electron-rich aromatic structure, whereas N-Dodecylmonoaza-15-crown-5-N-oxide’s nitrogen and N-oxide may favor transition metals or larger ions .
Benzoaza-15-crown-5
Structural Features :
- A 15-membered ring with one benzene ring (benzo), one nitrogen atom (aza), and four oxygen atoms .
Key Differences : - Nitrogen Oxidation : Benzoaza-15-crown-5 retains a neutral NH group, unlike the N-oxide in the target compound.
- Alkyl Chain : Lacks the dodecyl chain, reducing its hydrophobic interactions.
Functional Comparison : - Applications may differ in solvent compatibility due to the absence of the alkyl chain .
N-(n'-tert-Butoxycarbonyl-6-aminohexanoyl)benzoaza-15-crown-5
Structural Features :
- A benzoaza-15-crown-5 derivative functionalized with a tert-butoxycarbonyl (Boc)-protected aminohexanoyl group . Key Differences:
- Functional Groups: The Boc-aminohexanoyl side chain enables conjugation chemistry, contrasting with the dodecyl chain’s role in hydrophobicity. Functional Comparison:
- Predicted collision cross-section (CCS) values for adducts (e.g., [M+H]⁺: 212.2 Ų) suggest a larger molecular footprint than simpler crown ethers, impacting ion mobility in analytical techniques like mass spectrometry .
Data Table: Comparative Properties of Crown Ether Derivatives
Metal Ion Selectivity
- This compound: The N-oxide group enhances coordination with transition metals (e.g., Cu²⁺, Zn²⁺) compared to oxygen-only crowns like dibenzo-15-crown-5, which prefer alkali metals .
- Alkyl Chain Impact: The dodecyl chain improves solubility in nonpolar media, enabling use in membrane-based sensors or liquid-liquid extraction systems.
Analytical Performance
- Compounds with bulky substituents (e.g., Boc-aminohexanoyl in ) exhibit larger CCS values, affecting their separation in ion mobility spectrometry. This highlights the role of substituents in analytical method development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
